molecular formula C8H13N3S B1431855 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine CAS No. 1368330-42-0

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Cat. No. B1431855
CAS RN: 1368330-42-0
M. Wt: 183.28 g/mol
InChI Key: IUFIIULJYKCGLR-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine is a chemical compound that has been used in scientific research for various purposes. It is a thiomorpholine derivative that has a pyrazole ring attached to it. The compound is known for its unique properties and has been studied extensively for its potential applications in the field of medicine and agriculture.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed various heterocyclic compounds incorporating the pyrazole moiety, demonstrating significant antimicrobial activities. For instance, a study synthesized novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties using hydrazonoyl halides as precursors, which showed promising antibacterial and antifungal activities (Abdelhamid et al., 2019). Similarly, thiomorpholine derivatives were developed through nucleophilic substitution reactions, displaying notable antimicrobial properties (Kardile & Kalyane, 2010).

Antitumor Applications

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been reported, with several compounds demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This highlights the potential of pyrazole and thiomorpholine derivatives in developing new antitumor agents (Gomha et al., 2016).

Electroluminescent Materials for OLED Applications

The exploration of pyrazole substituted 1,3-diketones as ligands for Eu(III) ion complexes has led to the development of highly luminescent Eu(III) complexes, indicating their potential as effective electroluminescent materials for OLED applications. These complexes have been noted for their thermal stability, transparency, and high efficiency, demonstrating the utility of pyrazole derivatives in electronic devices (Taydakov et al., 2016).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activity, showcasing the multifaceted applications of pyrazole derivatives in both coordination chemistry and potential therapeutic uses (Chkirate et al., 2019).

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFIIULJYKCGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine
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